4-Methoxy-2-methylbenzene sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methylbenzene sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
4-Methoxy-2-methylbenzene sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-methoxy-2-methylbenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. The use of appropriate solvents and catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Methoxy-2-methylbenzene sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-methylbenzene sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methylbenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2-methylbenzene sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Lacks the methyl group at the 2-position, which can influence its chemical behavior and reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and provides specific reactivity patterns that can be advantageous in certain chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H10Cl2O3S |
---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
1-methoxy-3-methylbenzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H10O.Cl2O2S/c1-7-4-3-5-8(6-7)9-2;1-5(2,3)4/h3-6H,1-2H3; |
InChI-Schlüssel |
YBHGFTPKHBFSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC.O=S(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.